molecular formula C17H17IN2O2 B6019841 N-[3-(butyrylamino)phenyl]-2-iodobenzamide

N-[3-(butyrylamino)phenyl]-2-iodobenzamide

Cat. No. B6019841
M. Wt: 408.23 g/mol
InChI Key: ATXHFJOFQUZIMV-UHFFFAOYSA-N
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Description

N-[3-(butyrylamino)phenyl]-2-iodobenzamide, commonly known as BZA, is a chemical compound that has gained significant attention in scientific research due to its potential use as a radiopharmaceutical agent. BZA is a benzamide derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

BZA binds to sigma receptors, which are located in various tissues, including the brain, heart, and lungs. Sigma receptors are involved in various physiological processes, including neurotransmitter release, ion channel regulation, and cell proliferation. BZA's binding to sigma receptors leads to the inhibition of cell proliferation and the induction of apoptosis, making it a potential therapeutic agent for cancer treatment.
Biochemical and Physiological Effects:
BZA has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of ion channels. BZA has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.

Advantages and Limitations for Lab Experiments

BZA has several advantages in lab experiments, including its high affinity for sigma receptors and its ability to cross the blood-brain barrier. However, BZA's short half-life and potential toxicity limit its use in clinical applications.

Future Directions

Several future directions for BZA research include the development of more efficient synthesis methods, the optimization of imaging techniques for cancer detection, and the exploration of BZA's potential therapeutic effects in other diseases. Additionally, the development of BZA analogs with improved pharmacokinetic properties may lead to the development of more effective radiopharmaceutical agents.

Synthesis Methods

BZA can be synthesized through a multistep process starting from 2-iodobenzoic acid. The first step involves the conversion of 2-iodobenzoic acid to 2-iodobenzoyl chloride, which is then reacted with 3-aminobutyramide to produce N-[3-(butyrylamino)phenyl]-2-iodobenzamide. This method has been optimized to produce high yields of BZA with excellent purity.

Scientific Research Applications

BZA has been used in various scientific research applications, including imaging of tumors and other diseases. BZA has a high affinity for sigma receptors, which are overexpressed in various types of cancers. This property makes BZA a potential candidate for imaging and targeting cancer cells. BZA has also been used in the imaging of brain tumors and Alzheimer's disease.

properties

IUPAC Name

N-[3-(butanoylamino)phenyl]-2-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17IN2O2/c1-2-6-16(21)19-12-7-5-8-13(11-12)20-17(22)14-9-3-4-10-15(14)18/h3-5,7-11H,2,6H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATXHFJOFQUZIMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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